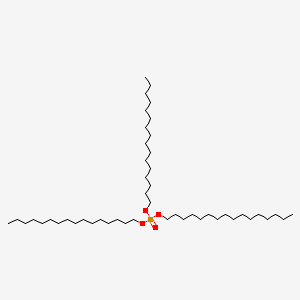
Tricetyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricetyl phosphate is an organic chemical compound with the formula (C₂H₅O)₃PO₄. It is a colorless liquid that is the triester of ethanol and phosphoric acid. This compound is known for its versatility and finds applications in various industries, including as a flame retardant, plasticizer, and solvent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricetyl phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The process involves the following steps:
Reaction Setup: In a three-necked flask, anhydrous ethanol is added, followed by the addition of acetone. The mixture is cooled to below 10°C.
Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added in batches while maintaining the temperature below 10°C.
Reaction: The mixture is stirred and heated to 30°C under vacuum conditions for three hours.
Neutralization: Sodium alkoxide solution is added, and the mixture is stirred for an hour.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes continuous distillation and purification to achieve high purity levels. The use of catalysts and optimized reaction conditions ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Tricetyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphates.
Aplicaciones Científicas De Investigación
Tricetyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a flame retardant, plasticizer, and stabilizer in various industrial processes
Mecanismo De Acción
Tricetyl phosphate can be compared with other similar compounds such as triethyl phosphate and trimethyl phosphate:
Triethyl Phosphate: Similar in structure but with ethyl groups instead of cetyl groups. It is also used as a flame retardant and plasticizer.
Trimethyl Phosphate: Contains methyl groups and is used in similar applications but has different physical properties.
Uniqueness: this compound’s unique combination of properties, such as its high boiling point and solubility in organic solvents, makes it particularly valuable in specific industrial applications .
Comparación Con Compuestos Similares
- Triethyl phosphate
- Trimethyl phosphate
- Triphenyl phosphate
Propiedades
Número CAS |
56827-95-3 |
|---|---|
Fórmula molecular |
C48H99O4P |
Peso molecular |
771.3 g/mol |
Nombre IUPAC |
trihexadecyl phosphate |
InChI |
InChI=1S/C48H99O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49,51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Clave InChI |
KENFVQBKAYNBKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
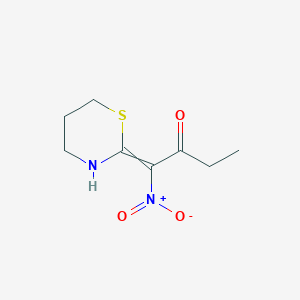


![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
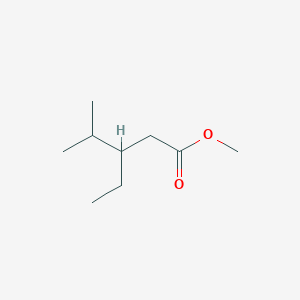
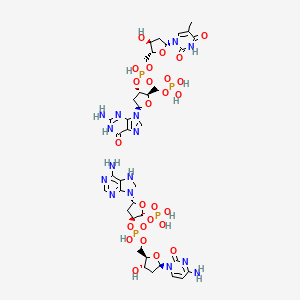
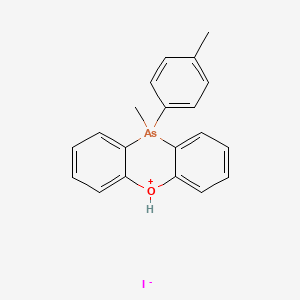

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)

